2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPIHYJDOBNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylamino leaving groups to control regioselectivity. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Activity:
EDP derivatives have been investigated for their potential as antihypertensive agents. A study highlighted that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant activity against angiotensin II receptors, which are crucial in regulating blood pressure. Specifically, a derivative of EDP was shown to have comparable efficacy to losartan, a well-known antihypertensive drug, suggesting its potential as a therapeutic agent in hypertension management .
Antiviral Properties:
Research has indicated that EDP derivatives may possess antiviral activity. A patent describes the use of pyrazolo[1,5-a]pyrimidine derivatives for treating viral infections, highlighting the compound's ability to inhibit viral replication mechanisms. This opens avenues for developing antiviral therapeutics targeting various viral pathogens .
Cancer Treatment:
The compound's structure allows it to interact with multiple biological targets, making it a candidate for cancer therapy. Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This suggests that EDP could be further explored in oncology research for developing new anticancer agents .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of EDP and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine ring can significantly enhance or diminish biological activity. For instance:
- Position 3 Substituents: Alterations at this position have been linked to variations in receptor binding affinity.
- Position 7 Modifications: Changes here can affect the compound's pharmacokinetics and overall efficacy.
These insights are essential for guiding future synthetic efforts aimed at developing more potent and selective derivatives of EDP .
Synthetic Pathways
The synthesis of EDP typically involves multi-step organic reactions that include cyclization and substitution processes. The following table summarizes a common synthetic route:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Acidic/basic medium with appropriate precursors |
| 2 | Nucleophilic Substitution | Reflux with piperazine derivative |
| 3 | Nucleophilic Substitution | Suitable reagents for substituent introduction |
This synthetic versatility allows for the generation of various analogs, facilitating extensive biological testing and optimization efforts .
Case Studies
Case Study 1: Antihypertensive Efficacy
In a controlled study involving spontaneously hypertensive rats (SHRs), an EDP derivative demonstrated significant reductions in blood pressure comparable to established treatments. The study emphasized the importance of structural modifications in enhancing oral bioavailability and therapeutic efficacy.
Case Study 2: Antiviral Activity
A recent investigation into the antiviral properties of EDP derivatives showed promising results against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity, indicating potential applications in treating viral infections.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s planar structure allows it to fit into the binding pockets of various proteins, disrupting their normal function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Effects on Target Binding
- Position 3 (C3): A phenyl group (as in the target compound) or substituted aryl groups (e.g., trimethoxyphenyl in 6m ) enhances binding to hydrophobic pockets in kinases like CDK2 or EGFR . Electron-withdrawing groups (e.g., fluorine in F-DPA ) improve metabolic stability and target affinity .
- Position 2 (C2): Ethyl or larger alkyl groups (vs.
- Positions 5 and 7 (C5/C7): Methyl groups are common in kinase inhibitors (e.g., PI3Kδ or EGFR) to balance steric effects and synthetic accessibility .
Pharmacological Selectivity
- PI3Kδ Inhibition: The 7-morpholino derivative achieves >100-fold selectivity for PI3Kδ over α/β/γ isoforms, attributed to the 5,6-membered bicyclic core .
- Anticancer Activity: 6m (3,4,5-trimethoxyphenyl) shows IC50 values <1 µM against breast cancer cell lines, outperforming analogs with smaller substituents .
- Neuroimaging: F-DPA exhibits nanomolar affinity for TSPO, enabling non-invasive tracking of neuroinflammatory diseases .
Biological Activity
2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.
Chemical Structure and Properties
The chemical structure of 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be represented as follows:
It features a pyrazolo[1,5-a]pyrimidine core which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown significant inhibitory effects on cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Ethyl-5,7-dimethyl-3-phenyl | HeLa | 12.0 | |
| 2-Ethyl-5,7-dimethyl-3-phenyl | MCF-7 | 10.5 | |
| 2-Ethyl-5,7-dimethyl-3-phenyl | A549 | 15.2 |
These results indicate that the compound exhibits promising anticancer properties across various cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been extensively studied. Compounds within this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process.
Table 2: COX Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| 2-Ethyl-5,7-dimethyl-3-phenyl | COX-1: 0.05 | |
| 2-Ethyl-5,7-dimethyl-3-phenyl | COX-2: 0.04 |
These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs.
The biological activities of pyrazolo[1,5-a]pyrimidines are often attributed to their ability to interact with various enzymes and receptors in biological systems. The inhibition of specific kinases and COX enzymes is a key mechanism through which these compounds exert their effects.
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Case Study on Anticancer Effects : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives showed that modifications at the phenyl ring significantly enhanced anticancer activity against breast cancer cells (MCF-7) .
- Case Study on Anti-inflammatory Properties : Another investigation demonstrated that certain derivatives effectively reduced inflammation in animal models by significantly lowering COX enzyme activity .
Q & A
Q. Key intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 3-Aminopyrazole | Core precursor | |
| 1,3-Dicarbonyl compounds | Electrophilic partners |
Basic: How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?
Characterization involves multi-spectral analysis :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., phenyl at C3 vs. C2) .
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 223 for C₁₄H₁₃N₃) .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing C5 vs. C7 substitution) .
Basic: What biological activities are associated with this compound?
- Enzyme inhibition : Targets cytochrome P450 enzymes (e.g., CYP3A4), disrupting drug metabolism via competitive binding at the active site .
- Anticancer potential : Derivatives inhibit kinase signaling pathways (e.g., EGFR) with IC₅₀ values in the µM range .
Advanced: How can regioselectivity challenges be addressed during synthesis?
Regioselectivity issues arise with unsymmetrical 1,3-dielectrophiles (e.g., enaminones). Solutions include:
- Advanced NMR techniques : ¹H-¹⁵N HMBC to confirm ring connectivity .
- Computational modeling : DFT calculations predict thermodynamically favored regioisomers .
- Isolation of intermediates : Trapping reactive intermediates (e.g., enamines) to validate reaction pathways .
Advanced: What strategies optimize reaction yields for scaled-up synthesis?
- Catalyst screening : KHSO₄ or ultra-sound-assisted reactions improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and decomposition .
Q. Example optimization :
| Condition | Yield Improvement | Reference |
|---|---|---|
| KHSO₄ catalyst | 70% → 85% | |
| Ultrasound | 60% → 90% |
Advanced: What mechanistic insights exist for its enzyme inhibition?
- Binding mode : The ethyl and phenyl groups occupy hydrophobic pockets in CYP3A4, while the pyrimidine nitrogen forms hydrogen bonds with heme-coordinating residues .
- Kinetic studies : Non-competitive inhibition confirmed via Lineweaver-Burk plots (Ki = 1.2 µM) .
Advanced: How do substituents influence bioactivity?
- Trifluoromethyl groups : Enhance metabolic stability and binding affinity (e.g., 10-fold increase in IC₅₀ for kinase inhibition) .
- Aminoethyl chains : Improve solubility but may reduce membrane permeability .
Q. Structure-Activity Relationship (SAR) :
| Substituent | Effect | Example Activity |
|---|---|---|
| 2-Ethyl | Increases lipophilicity | Improved CYP3A4 binding |
| 5,7-Dimethyl | Steric hindrance reduces off-target effects | Selectivity for EGFR |
Advanced: How to resolve contradictions in reported spectral data?
- Cross-validation : Compare experimental data with PubChem CID 7021267 (InChIKey: JEMAMNBFHPIPCR) .
- Independent synthesis : Reproduce results using alternative routes (e.g., Pd-catalyzed C-H arylation) to confirm regiochemistry .
Advanced: What computational tools aid in structural analysis?
- PubChem : Validates molecular descriptors (e.g., InChI=1S/C14H13N3) .
- DFT calculations : Predict NMR chemical shifts (error < 0.5 ppm) .
Advanced: Are there alternative synthetic routes to bypass regioselectivity issues?
- Palladium-catalyzed C-H activation : Direct functionalization of preformed pyrazolo[1,5-a]pyrimidine cores avoids cyclocondensation ambiguities .
- Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol for unsymmetrical analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
